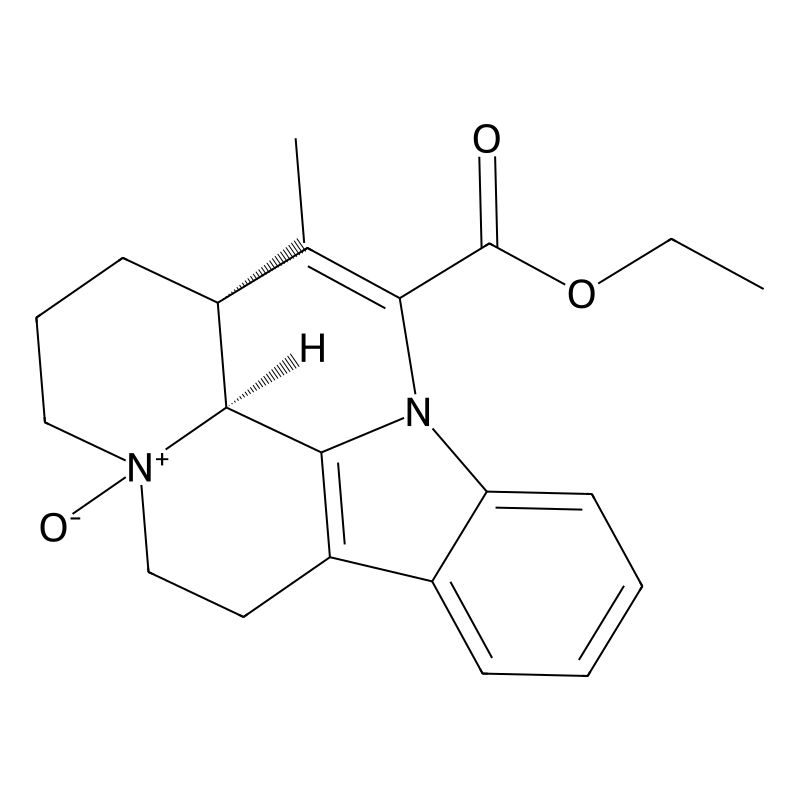

Vinpocetine N-Oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vinpocetine N-Oxide is a minor metabolite of Vinpocetine, a semi-synthetic derivative of Vincamine, a naturally occurring alkaloid found in the Periwinkle plant (Catharanthus roseus) []. While Vinpocetine has been extensively studied, with numerous research applications, information on Vinpocetine N-Oxide in scientific research is limited.

Vinpocetine N-Oxide is a derivative of vinpocetine, an alkaloid that originates from the periwinkle plant (Vinca minor). Vinpocetine itself is known for its neuroprotective properties, primarily attributed to its ability to enhance cerebral blood flow and exert anti-inflammatory and antioxidant effects. The N-oxide form of vinpocetine represents a modification that may influence its pharmacological properties and biological activity. Vinpocetine N-Oxide is recognized for its potential in treating cognitive disorders, enhancing memory, and providing neuroprotection in ischemic conditions.

The mechanism of action for Vinpocetine N-Oxide is not documented in existing research. Due to its structural similarity to vinpocetine, it might possess similar properties, but this remains speculative without dedicated studies. Vinpocetine's proposed mechanisms include increased blood flow to the brain and potential neuroprotective effects, but this doesn't necessarily translate to Vinpocetine N-Oxide [].

The chemical structure of vinpocetine N-Oxide can be described as a modification of vinpocetine, where the nitrogen atom in the piperidine ring is oxidized. This oxidation can affect the compound's reactivity and interactions with biological targets. The primary reactions involving vinpocetine N-Oxide include:

- Oxidation: The transformation of vinpocetine to vinpocetine N-Oxide involves the addition of an oxygen atom to the nitrogen atom in the structure.

- Reduction: In biological systems, vinpocetine N-Oxide may undergo reduction back to vinpocetine or interact with various enzymes that can modify its structure further.

Vinpocetine N-Oxide exhibits several biological activities similar to those of vinpocetine, including:

- Neuroprotective Effects: It has been shown to protect neurons from oxidative stress and apoptosis, particularly in models of ischemic stroke .

- Anti-inflammatory Properties: Vinpocetine N-Oxide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in neuronal tissues, which is crucial for conditions like Alzheimer's disease .

- Cognitive Enhancement: Studies suggest that vinpocetine N-Oxide may improve learning and memory functions by enhancing cerebral blood flow and metabolic processes in the brain .

The synthesis of vinpocetine N-Oxide can be achieved through various methods, including:

- Total Synthesis: This involves a multi-step chemical synthesis starting from simple organic compounds, which allows for precise control over the final product's structure.

- Semi-synthesis: This method involves modifying naturally occurring vinpocetine through oxidation processes to yield vinpocetine N-Oxide. This approach often utilizes specific oxidizing agents that selectively target the nitrogen atom.

Vinpocetine N-Oxide has several applications in medicine and pharmacology:

- Cognitive Disorders: It is used as a potential treatment for cognitive decline associated with aging and neurodegenerative diseases.

- Stroke Management: Its neuroprotective properties make it a candidate for therapeutic interventions in ischemic stroke.

- Anti-inflammatory Treatments: Due to its ability to modulate inflammatory responses, it may be beneficial in treating conditions characterized by chronic inflammation.

Research indicates that vinpocetine N-Oxide interacts with various biological pathways:

- Phosphodiesterase Inhibition: Like vinpocetine, it may inhibit phosphodiesterase type 1, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are critical for cellular signaling .

- Cytokine Modulation: It has been shown to downregulate pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins, which are involved in neuroinflammatory processes .

- Oxidative Stress Reduction: Vinpocetine N-Oxide exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells .

Several compounds exhibit similarities to vinpocetine N-Oxide in terms of structure or pharmacological effects. These include:

| Compound | Similarities | Unique Features |

|---|---|---|

| Vinpocetine | Neuroprotective, anti-inflammatory | Directly enhances cerebral blood flow |

| Nicergoline | Cognitive enhancement | Acts as a serotonin receptor antagonist |

| Aniracetam | Cognitive enhancement | Modulates AMPA receptors for synaptic plasticity |

| Piracetam | Cognitive enhancement | First nootropic compound discovered |

| Oxiracetam | Cognitive enhancement | May improve memory retention |

Vinpocetine N-Oxide stands out due to its specific modifications that enhance its interaction with biological targets involved in neuroprotection and inflammation modulation.